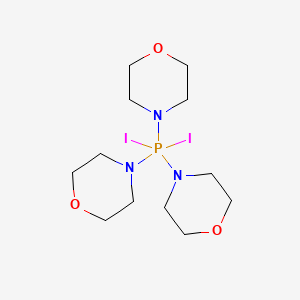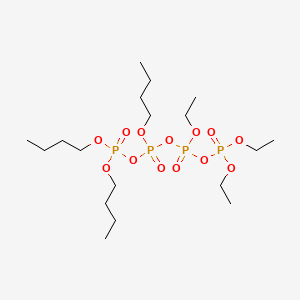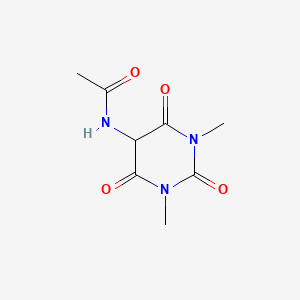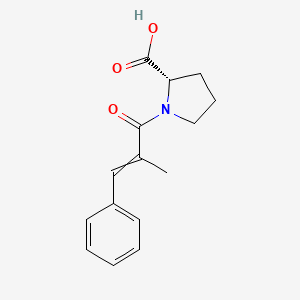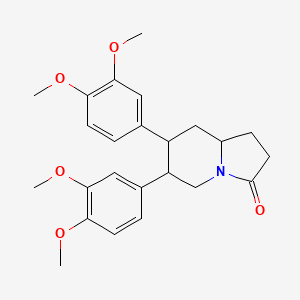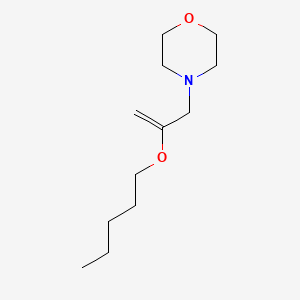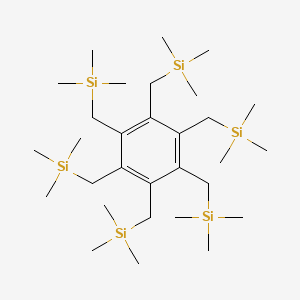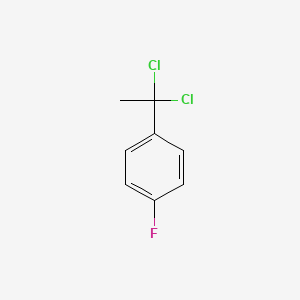
1-(1,1-Dichloroethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dichloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 1,1-dichloroethyl group is attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-(1,1-Dichloroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,1-dichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(1,1-Dichloroethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The 1,1-dichloroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-(1-chloroethyl)-4-fluorobenzene or 1-ethyl-4-fluorobenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,1-Dichloroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.
Mécanisme D'action
The mechanism by which 1-(1,1-Dichloroethyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing fluorine atom and the dichloroethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-(1,1-Dichloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1,1-Dichloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine. This compound may exhibit different reactivity and applications due to the different electronegativity and size of the substituents.
1-(1,1-Dichloroethyl)-4-bromobenzene: Contains a bromine atom, which is larger and less electronegative than fluorine
1-(1,1-Dichloroethyl)-4-iodobenzene: The presence of an iodine atom, which is even larger and less electronegative, can lead to unique reactivity patterns and applications.
Propriétés
Numéro CAS |
66228-21-5 |
|---|---|
Formule moléculaire |
C8H7Cl2F |
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
1-(1,1-dichloroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Clé InChI |
BPAQEQOFCZHANX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
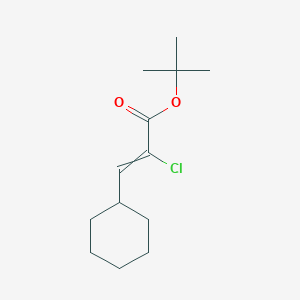
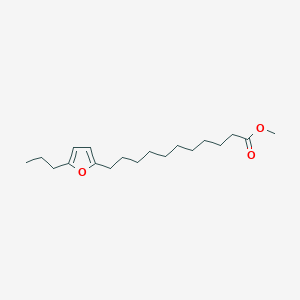
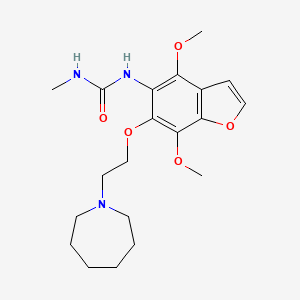
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
